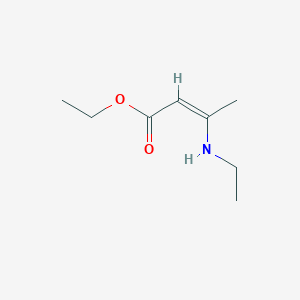

3-Ethylamino-but-2-enoic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted 3-aminobut-2-enoic acid esters, closely related to 3-Ethylamino-but-2-enoic acid ethyl ester, can be achieved through condensation reactions involving methyl or ethyl acetoacetate with different amines. This method has been explored to produce various enaminones, showcasing the versatility in synthesizing related compounds (Parr & Reiss, 1984). Additionally, specific syntheses have been developed for compounds with structural similarities, employing reactions like Grignard reactions and Wittig salt formation, leading to esterification and subsequent saponification to isolate the desired product (Das & Kabalka, 2008).

Molecular Structure Analysis

The structural elucidation of compounds similar to 3-Ethylamino-but-2-enoic acid ethyl ester, such as 3-Ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, has been accomplished using techniques like IR-spectroscopy and quantum chemical calculations. These studies reveal intricate details about molecular geometry, including bond lengths and angles, providing insight into the molecular structure of enaminone derivatives (Kolev & Angelov, 2008).

Chemical Reactions and Properties

Enaminone derivatives, including those structurally related to 3-Ethylamino-but-2-enoic acid ethyl ester, participate in a variety of chemical reactions. For instance, they can undergo addition reactions with coumarins or engage in decarboxylation processes to yield diverse functionalized products. These reactions demonstrate the reactivity and utility of enaminones in synthetic organic chemistry (Ivanov & Raev, 1986), (Bigley & Clarke, 1982).

Physical Properties Analysis

The physical properties of compounds within the same class as 3-Ethylamino-but-2-enoic acid ethyl ester, such as solubility, melting points, and crystallization behaviors, are crucial for their application in synthesis. While specific data on 3-Ethylamino-but-2-enoic acid ethyl ester may not be readily available, the examination of related compounds provides valuable insights into the physical characteristics that can influence their reactivity and handling.

Chemical Properties Analysis

The chemical properties of 3-Ethylamino-but-2-enoic acid ethyl ester derivatives, including reactivity, stability, and functional group transformations, play a significant role in their application in synthetic pathways. Studies on related compounds, such as the acid-catalyzed reactions with ethyl diazoacetate, illustrate the diverse chemical behavior and potential for synthesis of bioactive molecules and complex organic structures (Dudley et al., 2004).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Simple Total Synthesis : The compound is used in the synthesis of complex compounds, such as 1-Carbethoxy-2-Methyl-4-Piperidone, via processes including esterification, Michael addition, and Dieckmann condensation (Zhang Wen-qin, 2009).

- Formation of Enaminones : It plays a role in the preparation of N-Substituted enaminones, which are vital intermediates in organic synthesis (R. Parr & J. Reiss, 1984).

Reactions and Applications in Organic Chemistry

- Addition Reactions : It is involved in addition reactions with other compounds like coumarins, demonstrating its reactivity and usefulness in creating diverse chemical structures (I. C. Ivanov & L. D. Raev, 1986).

- Decarboxylation Studies : Its role in the study of decarboxylation of acids such as but-3-enoic acid indicates its importance in understanding chemical reaction mechanisms (D. Bigley & M. Clarke, 1982).

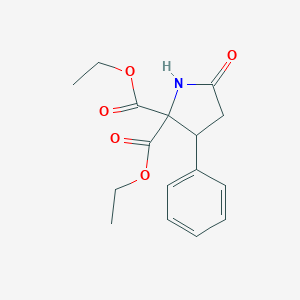

Advanced Organic Synthesis

- Construction of Complex Molecules : This compound is used in creating intricate molecular structures like pyrrolidinones, demonstrating its application in advanced organic synthesis (Hongwu Gao, Jing Sun, & Chaoguo Yan, 2013).

- Polyfluoroalkylated Ester Synthesis : It is instrumental in the synthesis of polyfluoroalkylated esters, highlighting its versatility in producing diverse chemical compounds (V. Saloutin et al., 2017).

Propriétés

IUPAC Name |

ethyl (E)-3-(ethylamino)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-9-7(3)6-8(10)11-5-2/h6,9H,4-5H2,1-3H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDCWMLXFWVCIR-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=CC(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN/C(=C/C(=O)OCC)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylamino-but-2-enoic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)